ABTL-0812
Overview
Description
Alpha-Hydroxylinoleic acid: is a fatty acid derived from linoleic acid. It is characterized by the presence of a hydroxyl group at the alpha position relative to the carboxylic acid group. This compound is known for its potential therapeutic applications, particularly in the field of oncology, where it is being investigated for its anti-cancer properties .
Mechanism of Action
ABTL-0812, also known as alpha-Hydroxylinoleic acid, is a novel first-in-class, small molecule with a unique mechanism of action . It has shown promising results in preclinical and clinical studies for the treatment of various types of cancer .
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound binds to and activates the transcriptional activity of PPARα and PPARγ . This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression . The upregulated TRIB3 binds to the Akt oncogene, preventing its activation by upstream kinases, resulting in the inhibition of the Akt/mTOR axis .
Biochemical Pathways
The activation of PPARs by this compound leads to the inhibition of the Akt/mTOR pathway , a pathway that is excessively activated in most human cancers, supporting tumor growth . This pathway is a principal target of various new anti-tumor drugs . The inhibition of this pathway results in impaired cancer cell proliferation and autophagy-mediated cell death .
Pharmacokinetics
This compound exhibits excellent bioavailability when administered orally . It shows rapid oral absorption with a maximum concentration time (tmax) of 30 minutes, high peak concentrations (Cmax), and a wide volume of distribution .
Result of Action
The result of this compound’s action is the induction of autophagy-mediated cancer cell death . This is achieved through the dual action of endoplasmic reticular stress (ER-stress) activation and Akt/mTOR axis blockade . This leads to the strong induction of autophagy, which results in cancer cell death .
Action Environment
This compound shows immunomodulatory effects in vitro and in vivo in pancreatic cancer models through the inhibition of the secretion of immunosuppressive chemokines and the induction of Immunogenic Cell Death (ICD) in cancer cells . It also potentiates M1 phenotypes in macrophages and inhibits PD1 expression in T cells, ultimately promoting increased myeloid and Natural Killer (NK) cells within tumors and increased Th1/Th2 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Hydroxylinoleic acid can be synthesized through the hydroxylation of linoleic acid. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 7-8 to ensure optimal yield .
Industrial Production Methods: Industrial production of alpha-Hydroxylinoleic acid involves the extraction of linoleic acid from natural sources such as plant oils, followed by chemical hydroxylation. The process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: Alpha-Hydroxylinoleic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: The hydroxyl group can be reduced to form linoleic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides and epoxides.
Reduction: Linoleic acid.
Substitution: Various substituted linoleic acid derivatives.
Scientific Research Applications
Alpha-Hydroxylinoleic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Linoleic acid: The parent compound of alpha-Hydroxylinoleic acid, lacking the hydroxyl group.
Alpha-Hydroxylinolenic acid: Similar structure but with an additional double bond.
Alpha-Hydroxyoleic acid: Similar structure but with fewer double bonds.
Uniqueness: Alpha-Hydroxylinoleic acid is unique due to its specific hydroxylation at the alpha position, which imparts distinct chemical and biological properties. Its ability to induce autophagy and inhibit the Akt/mTOR pathway makes it a promising candidate for anti-cancer therapies .
Properties
IUPAC Name |
(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSETGKYZMEEA-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258077 | |
Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-44-7 | |
Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57818-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABTL-0812 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxylinoleic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16027 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABTL-0812 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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